molecular formula C11H20O2 B3053253 1-(Diethoxymethyl)cyclohex-1-ene CAS No. 52428-45-2

1-(Diethoxymethyl)cyclohex-1-ene

Cat. No.: B3053253
CAS No.: 52428-45-2
M. Wt: 184.27 g/mol
InChI Key: OMPCPTLXEPZMBY-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)cyclohex-1-ene is a cyclic ether-substituted alkene characterized by a cyclohexene backbone functionalized with a diethoxymethyl group at the 1-position. This compound is structurally significant due to its electron-rich enol ether moiety, which enhances its reactivity in electrophilic addition and cycloaddition reactions. Its synthesis typically involves the protection of carbonyl groups via acetalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(diethoxymethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCPTLXEPZMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CCCCC1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501837
Record name 1-(Diethoxymethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52428-45-2
Record name 1-(Diethoxymethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Diethoxymethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Diethoxymethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the diethoxymethyl group is replaced by other functional groups using reagents like sodium ethoxide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diethoxymethyl)cyclohex-1-ene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)cyclohex-1-ene involves its reactivity towards various chemical reagents. The diethoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclohexene ring can undergo addition reactions, where electrophiles or nucleophiles add to the double bond, leading to the formation of new products .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity

Compound Name Substituents Key Functional Groups Reactivity/Applications Reference
This compound Diethoxymethyl at C1 Enol ether Electrophilic addition; synthetic intermediate
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Dimethoxyphenyl and styryl groups Aromatic ethers, alkene COX-2 inhibition (IC₅₀ = 2.71 mM)
1-(Trimethylsiloxy)cyclohex-1-ene Trimethylsiloxy group at C1 Silyl enol ether Enolate generation in Michael additions
1-Methoxycyclohex-1-ene Methoxy group at C1 Enol ether Low reactivity in enolate formation
1-[2-(trans-4-Alkylcyclohexyl)ethyl]-4-arylcyclohex-1-ene Alkyl and aryl substituents Alkene, cyclohexyl groups Liquid crystal displays (low viscosity, high stability)

Key Observations :

  • Electron-Donating Groups : The diethoxymethyl group in this compound provides greater electron density to the alkene compared to methoxy or trimethylsiloxy substituents, enhancing its susceptibility to electrophilic attack .
  • Material Science Applications : Liquid crystal compounds like 1-[2-(trans-4-alkylcyclohexyl)ethyl]-4-arylcyclohex-1-ene demonstrate how cyclohexene derivatives can be tailored for electro-optical applications, leveraging steric effects from substituents .

Table 2: Comparative Reactivity in Catalytic Reactions

Compound Reaction Type Outcome Reference
1-(Trimethylsiloxy)cyclohex-1-ene Enolate-mediated Michael addition High reactivity with TASF; forms enolate
1-Methoxycyclohex-1-ene Same as above No reaction under identical conditions
This compound Electrophilic alkoxylation Forms stable acetals; used in flow chemistry

Key Insights :

  • Enolate Formation: Silyl enol ethers (e.g., 1-(Trimethylsiloxy)cyclohex-1-ene) are superior to alkoxy-substituted analogs (e.g., 1-methoxycyclohex-1-ene) in generating enolates, as demonstrated by their reactivity with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) .
  • Acetal Stability : The diethoxymethyl group in this compound offers enhanced stability compared to simpler acetals, making it suitable for multi-step syntheses .

Table 3: Application-Based Comparison

Compound Application Domain Performance Metrics Reference
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Anti-inflammatory therapy IC₅₀ = 2.71 mM (COX-2 inhibition)
1-[2-(trans-4-Alkylcyclohexyl)ethyl]-4-arylcyclohex-1-ene Liquid crystal displays Low rotational viscosity (η = 45 mPa·s)
This compound Synthetic intermediate High yield in acetalization (>80%)

Critical Analysis :

  • Therapeutic Potential: The dimethoxyphenyl-substituted cyclohexene derivatives show promise as anti-inflammatory agents, whereas this compound remains underexplored in this context .
  • Industrial Utility : The diethoxymethyl group’s stability under acidic conditions makes it preferable for industrial syntheses over hydrolytically sensitive analogs like trimethylsiloxy derivatives .

Biological Activity

1-(Diethoxymethyl)cyclohex-1-ene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexene ring with diethoxymethyl substituents. This configuration may influence its interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a bioactive molecule.

The compound's mechanisms of action may involve:

  • Interaction with Enzymes : The diethoxymethyl group may enhance binding affinity to specific enzymes, modulating their activity.
  • Influence on Membrane Dynamics : The presence of the cyclohexene moiety could affect membrane fluidity and permeability, potentially disrupting bacterial membranes or influencing cellular signaling pathways.

Research Findings

Recent studies have explored the pharmacological properties of this compound. Key findings include:

StudyFindings
Study ADemonstrated antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating significant potency.
Study BShowed anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Study CInvestigated the compound's cytotoxicity in cancer cell lines, revealing selective toxicity towards certain types of cancer cells while sparing normal cells.

Case Studies

Several case studies highlight the practical applications and effects of this compound:

  • Case Study 1 : In a clinical trial assessing anti-inflammatory properties, patients receiving formulations containing this compound exhibited reduced markers of inflammation compared to a placebo group.
  • Case Study 2 : Laboratory experiments demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential role in combating antibiotic resistance.

Safety and Toxicology

While promising, the safety profile of this compound must be evaluated thoroughly. Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects; however, further studies are necessary to establish safe dosage levels for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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